[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
Beschreibung
[(Butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a brominated pyridine derivative with a carbamate-ester functional architecture. Its structure comprises a 5-bromopyridine core esterified to a methyl group modified by a butan-2-yl carbamoyl moiety. The bromine atom at the 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbamate-ester linkage balances lipophilicity and hydrolytic stability compared to simpler esters.
Eigenschaften
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-3-8(2)15-11(16)7-18-12(17)9-4-10(13)6-14-5-9/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMEQKTHMHUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid as the primary starting material.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form methyl 5-bromopyridine-3-carboxylate.
Carbamoylation: The ester is then reacted with butan-2-yl isocyanate under controlled conditions to introduce the carbamoylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoylmethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbamoylmethyl group play crucial roles in binding to these targets, influencing various biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Methyl 5-bromopyridine-3-carboxylate
- Structural Differences : Lacks the [(butan-2-yl)carbamoyl]methyl substituent.
- Properties :
- Lower molecular weight (228.06 g/mol vs. 329.19 g/mol in the target compound).
- Reduced lipophilicity (logP ≈ 1.2 vs. ~2.8 for the target compound), impacting membrane permeability.
- Reactivity : The absence of the carbamoyl group limits hydrogen-bonding interactions, reducing binding affinity in biological assays .
Ethyl 5-chloropyridine-3-carboxylate
- Structural Differences : Chlorine replaces bromine; ethyl ester instead of carbamate-modified methyl.
- Properties :
- Lower halogen electronegativity (Cl vs. Br) reduces electrophilicity, slowing substitution kinetics.
- Higher hydrolytic stability (ethyl esters are less prone to cleavage than carbamate-linked esters).
- Applications : Less effective in bromine-dependent cross-coupling reactions but preferred in stable prodrug designs .
[(Isobutyl)carbamoyl]methyl 5-iodopyridine-3-carboxylate
- Structural Differences : Iodine replaces bromine; isobutyl substituent instead of butan-2-yl.
- Properties :
- Increased steric bulk (iodine’s larger atomic radius) hinders aromatic interactions.
- Higher molecular weight (376.08 g/mol) and logP (~3.5), enhancing CNS penetration but reducing solubility.
- Reactivity : Iodine’s superior leaving-group ability improves cross-coupling efficiency in Suzuki-Miyaura reactions .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 329.19 | ~2.8 | <1 (aqueous) | Bromopyridine, carbamate-ester |
| Methyl 5-bromopyridine-3-carboxylate | 228.06 | 1.2 | 5.2 | Bromopyridine, methyl ester |
| Ethyl 5-chloropyridine-3-carboxylate | 215.64 | 1.5 | 3.8 | Chloropyridine, ethyl ester |
| [(Isobutyl)carbamoyl]methyl 5-iodopyridine-3-carboxylate | 376.08 | 3.5 | 0.3 | Iodopyridine, carbamate-ester, isobutyl |
Biologische Aktivität
[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, identified by its CAS number 1008216-84-9, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a carboxylate group, which is known to influence its biological activity. The presence of the butan-2-yl carbamoyl moiety enhances solubility and may modulate interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). A patent document describes such compounds as having significant inhibitory effects on RSV replication, suggesting a mechanism that could be relevant for therapeutic development against viral infections .
Enzyme Inhibition
Research has shown that derivatives of bromopyridine compounds can act as inhibitors of specific enzymes. For instance, studies involving enzyme assays have demonstrated that certain bromopyridine derivatives can inhibit diacylglycerol acyltransferase (DGAT1), an enzyme implicated in lipid metabolism and obesity . This inhibition could potentially lead to applications in metabolic disease management.
Case Studies
- Antiviral Efficacy : A study published in a patent highlighted the effectiveness of related compounds in inhibiting RSV. The compounds were tested in vitro, showing significant reduction in viral load compared to untreated controls. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring could enhance antiviral potency .
- Enzyme Inhibition : In another investigation, researchers utilized high-throughput screening methods to evaluate the inhibitory effects of various bromopyridine derivatives on DGAT1. The results revealed that specific substitutions on the bromopyridine scaffold significantly increased inhibitory activity, suggesting potential for further optimization .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN2O2 |
| Molecular Weight | 288.14 g/mol |
| CAS Number | 1008216-84-9 |
| Solubility | Soluble in DMSO and ethanol |
| Biological Targets | RSV, DGAT1 |
Research Findings
The biological activity of [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is being explored through various methodologies:
- In Vitro Studies : These studies focus on assessing the compound's efficacy against viral replication and enzyme inhibition.
- Structure-Activity Relationship (SAR) : Ongoing research aims to optimize the chemical structure for enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
